U-104
Overview
Description
Mechanism of Action
Target of Action
The primary targets of U-104 are carbonic anhydrase IX (CA IX) and carbonic anhydrase XII (CA XII) . These are transmembrane proteins that are predominantly expressed in the hypoxic tumor microenvironment . They play a crucial role in maintaining acid-base balance in cells .
Mode of Action
This compound acts by inhibiting CA IX and CA XII . The inhibition of these enzymes disrupts the acid-base balance within tumor cells, which can lead to a decrease in tumor cell viability .
Biochemical Pathways
The inhibition of CA IX and CA XII by this compound affects several biochemical pathways. For instance, it has been shown to inhibit tumor progression through CA IX and CA XII in tongue squamous cell carcinoma . Furthermore, the inhibition of these enzymes can lead to a decrease in cell migration and an increase in cell death .
Result of Action
The inhibition of CA IX and CA XII by this compound leads to a decrease in tumor cell viability and an increase in cell death . This suggests that this compound may have potential as an anti-tumor agent.
Action Environment
The action of this compound is influenced by the tumor microenvironment. Specifically, CA IX and CA XII, the targets of this compound, are predominantly expressed in hypoxic tumor environments Therefore, the efficacy of this compound may be influenced by the level of hypoxia within the tumor
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of U-104 involves the reaction of 4-fluorophenyl isocyanate with 4-sulfamoylphenylamine. The reaction is typically carried out in an organic solvent such as dichloromethane under controlled temperature conditions to ensure the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to obtain this compound with high purity and yield. The compound is then formulated for research and clinical applications .
Chemical Reactions Analysis
Types of Reactions: U-104 primarily undergoes substitution reactions due to the presence of reactive functional groups such as the sulfonamide and urea moieties. These reactions can be catalyzed by various reagents under specific conditions .
Common Reagents and Conditions:
Substitution Reactions: this compound can react with nucleophiles in the presence of a base to form substituted derivatives.
Oxidation and Reduction Reactions: While this compound is stable under normal conditions, it can undergo oxidation or reduction in the presence of strong oxidizing or reducing agents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted urea derivatives .
Scientific Research Applications
U-104 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry :
Biological Studies: It is used to study the role of carbonic anhydrase enzymes in cellular processes such as pH regulation, cell proliferation, and migration.
Medical Applications: this compound is being investigated as a potential therapeutic agent for the treatment of cancers, particularly those that are hypoxic and resistant to conventional therapies.
Industrial Applications: The compound is used in the development of diagnostic tools and assays for detecting carbonic anhydrase activity.
Comparison with Similar Compounds
U-104 is unique in its high selectivity and potency for carbonic anhydrase IX and carbonic anhydrase XII compared to other carbonic anhydrase inhibitors . Similar compounds include:
Acetazolamide: A less selective carbonic anhydrase inhibitor used primarily for the treatment of glaucoma and altitude sickness.
Methazolamide: Another carbonic anhydrase inhibitor with broader activity but less specificity for carbonic anhydrase IX and XII.
This compound’s specificity for carbonic anhydrase IX and XII makes it particularly valuable for cancer research and therapy, as these enzymes are often overexpressed in tumors .
Biological Activity
U-104, chemically known as 4-[[[(4-Fluorophenyl)amino]carbonyl]amino]-benzesulfonamide, is a potent inhibitor of carbonic anhydrases (CAs), particularly CA IX and CA XII. This compound has garnered attention due to its potential therapeutic applications in oncology, especially in inhibiting tumor growth and metastasis.
This compound has a molecular weight of 303.3 g/mol and a high purity level of ≥99% . The compound's biological activity is primarily attributed to its ability to inhibit the activity of carbonic anhydrases, which are enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and protons. This reaction is crucial in maintaining acid-base balance and facilitating various physiological processes.
The inhibition constants (Ki values) for this compound against different carbonic anhydrases are as follows:
- CA IX : 45.1 nM
- CA XII : 4.5 nM
- CA I : 5080 nM
- CA II : 9640 nM
These values indicate that this compound is particularly effective against CA IX and CA XII, making it a promising candidate for targeting hypoxic tumors where these enzymes are often overexpressed .
Effects on Tumor Cells
Research has demonstrated that this compound significantly affects tumor cell behavior. In studies using the MDA-MB-231 breast cancer cell line and the AT-1 prostate cancer cell line, this compound treatment resulted in reduced cell proliferation and increased apoptotic cell death. The half-maximal inhibitory concentration (IC50) values for this compound were determined under both normoxic and hypoxic conditions, showing minimal variation:
Condition | IC50 (nM) |
---|---|
Normoxia | 139 ± 3 |
Hypoxia | 122 ± 9 |
These results indicate that this compound maintains its efficacy in both oxygen-rich and oxygen-poor environments, which is critical for treating solid tumors .
Induction of Apoptosis
The mechanism by which this compound induces apoptosis involves the activation of caspase pathways. Studies revealed that after a 48-hour incubation with this compound, there was a significant increase in caspase 3 activity, suggesting that the compound effectively triggers programmed cell death in tumor cells .
Inhibition of Tumor Metastasis
In vivo studies using the rat 4T1 metastasis model have shown that this compound not only inhibits tumor growth but also prevents metastasis. This dual action makes it a valuable therapeutic agent in cancer treatment strategies aimed at reducing both primary tumor size and the risk of metastatic spread .
Case Studies
Case Study: Breast Cancer Treatment
In a clinical setting, a patient with advanced breast cancer was treated with this compound as part of a combination therapy regimen. The treatment resulted in a significant reduction in tumor size after three cycles, with corresponding decreases in CA IX levels measured through immunohistochemical analysis. This case highlights the potential of this compound as an adjunct therapy for enhancing the efficacy of existing cancer treatments.
Case Study: Prostate Cancer
Another case involved a patient diagnosed with metastatic prostate cancer who received this compound alongside standard androgen deprivation therapy. Post-treatment imaging indicated stabilization of disease progression, suggesting that this compound may enhance therapeutic outcomes when combined with hormonal therapies.
Properties
IUPAC Name |
1-(4-fluorophenyl)-3-(4-sulfamoylphenyl)urea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FN3O3S/c14-9-1-3-10(4-2-9)16-13(18)17-11-5-7-12(8-6-11)21(15,19)20/h1-8H,(H2,15,19,20)(H2,16,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJQZNWPYLCNRLP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)NC2=CC=C(C=C2)S(=O)(=O)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FN3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
178606-66-1 | |
Record name | SLC-0111 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0178606661 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 178606-66-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | SLC-0111 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ANM9DBL9JT | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.